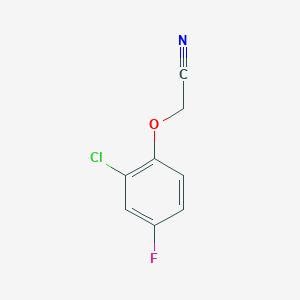

2-(2-Chloro-4-fluorophenoxy)acetonitrile

Description

BenchChem offers high-quality 2-(2-Chloro-4-fluorophenoxy)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-4-fluorophenoxy)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIVDXCDEBCNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639995 | |

| Record name | (2-Chloro-4-fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24115-19-3 | |

| Record name | (2-Chloro-4-fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Chloro-4-fluorophenoxy)acetonitrile CAS 24115-19-3 properties

This technical guide provides an in-depth analysis of 2-(2-Chloro-4-fluorophenoxy)acetonitrile (CAS 24115-19-3), a specialized intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.

Synthesis, Properties, and Application in Bioactive Molecular Design

Executive Summary

2-(2-Chloro-4-fluorophenoxy)acetonitrile is a halogenated aryl ether nitrile serving as a critical building block in organic synthesis. Its structural core—a 2,4-disubstituted phenol ether—is a privileged scaffold in the design of Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and PPAR agonists (pharmaceuticals). This guide details its physicochemical profile, validated synthetic protocols, and downstream utility, providing researchers with a roadmap for its integration into drug and crop protection discovery pipelines.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound is characterized by a phenoxy core stabilized by electron-withdrawing halogens (Cl, F) and a reactive nitrile tail.

| Property | Data |

| CAS Number | 24115-19-3 |

| IUPAC Name | 2-(2-Chloro-4-fluorophenoxy)acetonitrile |

| Molecular Formula | |

| Molecular Weight | 185.58 g/mol |

| SMILES | C1=CC(=C(C=C1F)Cl)OCC#N |

| Appearance | White to off-white crystalline solid (typically) |

| Solubility | Soluble in DCM, Ethyl Acetate, Acetone, DMF; Insoluble in water |

| LogP (Calc) | ~2.3 – 2.5 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 3 |

Synthetic Pathway: Williamson Etherification

The most robust route to CAS 24115-19-3 involves the O-alkylation of 2-chloro-4-fluorophenol. This reaction requires careful control of basicity to prevent C-alkylation or polymerization of the nitrile.

Reaction Scheme

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the toxicity of nitriles and halogenated phenols.

-

Reagent Preparation:

-

Substrate: 2-Chloro-4-fluorophenol (1.0 eq)

-

Alkylating Agent: Chloroacetonitrile (1.2 eq)

-

Base: Anhydrous Potassium Carbonate (

, 2.0 eq) -

Solvent: Acetone (reagent grade) or DMF (for faster rates).

-

Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to generate the more reactive iodoacetonitrile in situ (Finkelstein condition).

-

-

Procedure:

-

Step 1 (Deprotonation): Charge a round-bottom flask with 2-chloro-4-fluorophenol and solvent. Add

in portions. Stir at room temperature for 30 minutes to form the phenoxide anion. -

Step 2 (Addition): Add Chloroacetonitrile dropwise via a syringe pump or addition funnel to control exotherm.

-

Step 3 (Reflux): Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]

-

Step 4 (Work-up): Cool to room temperature. Filter off the inorganic salts (

, excess base). -

Step 5 (Isolation): Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (

) and brine ( -

Step 6 (Purification): Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if high purity (>99%) is required.

-

Mechanistic Workflow

Figure 1: Mechanistic pathway for the synthesis of 2-(2-Chloro-4-fluorophenoxy)acetonitrile via SN2 nucleophilic substitution.

Downstream Applications

This compound is primarily a "gateway intermediate." The nitrile group is rarely the final pharmacophore; rather, it serves as a masked carboxylic acid or amine.

Agrochemical Synthesis (Herbicides)

-

Pathway: Acid Hydrolysis.

-

Target: (2-Chloro-4-fluorophenoxy)acetic acid .

-

Utility: Phenoxyacetic acids are classic auxin-mimic herbicides. The specific 2-Cl, 4-F substitution pattern is also found in the "head groups" of PPO inhibitors like Flumiclorac and Carfentrazone derivatives. The nitrile allows for the controlled introduction of the acetic acid side chain, which can then be esterified.

Medicinal Chemistry (Bioisosteres)

-

Pathway: Cyclization or Reduction.

-

Target: Benzofurans or Phenethylamines .

-

Utility:

-

Reduction: Lithium Aluminum Hydride (LAH) reduction yields the corresponding 2-(2-chloro-4-fluorophenoxy)ethylamine , a scaffold for neurotransmitter reuptake inhibitors.

-

Cyclization: Under Houben-Hoesch conditions, the nitrile can facilitate ring closure to form substituted benzofurans, common in anti-arrhythmic and anti-tumor drugs.

-

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signals should be confirmed:

-

IR Spectrum:

-

: Sharp, weak band at ~2250

-

Aromatic: 1480–1600

-

Ether: Strong bands at 1200–1250

-

: Sharp, weak band at ~2250

-

NMR (400 MHz,

-

4.7–4.8 ppm (s, 2H,

-

6.9–7.2 ppm (m, 3H, Ar-H): Characteristic splitting pattern for 1,2,4-trisubstituted benzene (dd, d, s variants depending on coupling constants

-

4.7–4.8 ppm (s, 2H,

Safety & Handling Protocols

Hazard Class: Acute Toxin (Oral/Dermal), Irritant.

-

Nitrile Toxicity: While less toxic than simple aliphatic nitriles, metabolic activation can release cyanide ions. Treat all exposures seriously.

-

Skin Contact: The lipophilic nature allows rapid dermal absorption. Nitrile gloves are insufficient for prolonged handling; use double-gloving or Silver Shield® laminates for bulk synthesis.

-

Waste Disposal: Do not mix with acidic waste streams (risk of HCN generation). Dispose of as halogenated organic waste.

References

-

Sigma-Aldrich. Safety Data Sheet & Product Specification: Phenoxyacetonitriles. Retrieved from .

-

PubChem. Compound Summary: 2-(2-Chloro-4-fluorophenoxy)acetonitrile (CAS 24115-19-3). Retrieved from .

-

BenchChem. Technical Guide to Phenoxyacetonitrile Synthesis. Retrieved from .

-

Santa Cruz Biotechnology. Product Analysis: 2-(2-Chloro-4-fluorophenoxy)acetonitrile.[2] Retrieved from .

Sources

chemical structure of 2-(2-Chloro-4-fluorophenoxy)acetonitrile

This technical guide provides an in-depth analysis of 2-(2-Chloro-4-fluorophenoxy)acetonitrile , a specialized intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.

CAS Number: 24115-19-3 Molecular Formula: C₈H₅ClFNO Molecular Weight: 185.58 g/mol [1]

Executive Summary

2-(2-Chloro-4-fluorophenoxy)acetonitrile is a halogenated aryloxyalkyl nitrile. Structurally, it consists of a di-substituted benzene ring (2-chloro, 4-fluoro) linked via an ether oxygen to an acetonitrile moiety. This compound serves as a critical "hinge" scaffold in medicinal chemistry; the ether linkage provides flexibility, while the nitrile group acts as a versatile electrophile or a precursor for heterocycles (e.g., tetrazoles, oxadiazoles) and primary amines.

Its primary utility lies in the development of CRTH2 antagonists , kinase inhibitors , and aryloxyphenoxypropionate herbicides , where the specific halogenation pattern (2-Cl, 4-F) modulates metabolic stability and lipophilicity.

Physicochemical Characterization

Understanding the physical properties is essential for process design. The presence of the fluorine atom at the para-position increases metabolic resistance to oxidative metabolism (blocking P450 oxidation), while the ortho-chlorine atom introduces steric bulk that forces the ether linkage out of planarity, potentially enhancing receptor selectivity.

| Property | Value / Description | Significance |

| Physical State | Solid (Crystalline) | Facilitates handling compared to liquid analogs. |

| Melting Point | 45–55 °C (Typical range) | Low melting point requires careful temperature control during drying to avoid sintering. |

| Solubility | Soluble in DCM, EtOAc, Acetone, DMF | High organic solubility aids in solution-phase synthesis. |

| LogP (Predicted) | ~2.3 | Moderate lipophilicity; suitable for CNS-active drug scaffolds. |

| H-Bond Acceptors | 3 (N, O, F) | Critical for ligand-protein binding interactions. |

Synthesis Strategy: The Williamson Ether Protocol

Reaction Mechanism & Logic

The reaction proceeds via an Sₙ2 mechanism .

-

Deprotonation: The base deprotonates the phenol (pKa ~8.5 due to electron-withdrawing halogens), generating a nucleophilic phenoxide anion.

-

Nucleophilic Attack: The phenoxide attacks the methylene carbon of chloroacetonitrile, displacing the chloride ion.

Critical Process Parameter (CPP): The acidity of the phenol is enhanced by the 2-Cl and 4-F substituents. This allows the use of weaker bases like Potassium Carbonate, simplifying the workup.

Detailed Experimental Protocol

Scale: 10 mmol basis

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Solvation: Dissolve 2-chloro-4-fluorophenol (1.47 g, 10 mmol) in anhydrous Acetone (30 mL).

-

Note: Acetone is preferred over DMF for ease of removal, provided the reflux temperature (56°C) is sufficient.

-

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol, 1.5 eq). Stir at room temperature for 15 minutes to ensure phenoxide formation.

-

Visual Check: The suspension may change color slightly as the phenoxide forms.

-

-

Alkylation: Add Chloroacetonitrile (0.83 g, 11 mmol, 1.1 eq) dropwise via syringe.

-

Catalysis (Optional): Add a catalytic amount of Potassium Iodide (KI, 10 mol%) to generate the more reactive Iodoacetonitrile in situ (Finkelstein condition), significantly accelerating the rate.

-

-

Reflux: Heat the mixture to reflux (approx. 60°C bath temp) for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The phenol spot will disappear, and a less polar product spot will appear.

-

-

Workup:

-

Filter off the inorganic salts (KCl, excess K₂CO₃).

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (Critical for purity).

-

Wash with Brine, dry over MgSO₄, and concentrate to yield the off-white solid product.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow using the Williamson Ether method.

Reactivity & Downstream Applications

The nitrile group (-CN) is a "masked" functionality. In drug discovery, this intermediate is rarely the final endpoint. It serves as a gateway to three major pharmacophores.

Key Transformations

-

Pinner Reaction / Hydrolysis: Acidic hydrolysis converts the nitrile to the Carboxylic Acid .

-

Application: Synthesis of auxinic herbicides or acid bioisosteres.

-

-

Reduction: Catalytic hydrogenation (Raney Ni/H₂) or Hydride reduction (LiAlH₄) yields the Primary Amine (2-(2-chloro-4-fluorophenoxy)ethylamine).

-

Application: Linker for CNS drugs; amine allows for further amide coupling.

-

-

Cycloaddition: Reaction with Sodium Azide (NaN₃) yields the Tetrazole .

-

Application: Bioisostere for carboxylic acids in Angiotensin II receptor blockers (ARBs).

-

Reactivity Pathway Diagram

Figure 2: Divergent synthetic pathways from the nitrile intermediate.

Analytical Characterization (Self-Validation)

To ensure the protocol was successful, the isolated product must meet specific spectral criteria.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.75 ppm (s, 2H): Singlet corresponding to the O-CH₂-CN methylene group. This is the diagnostic peak; if it is a doublet, alkylation may have occurred elsewhere (rare).

-

δ 6.90–7.20 ppm (m, 3H): Aromatic protons. The splitting pattern will be complex due to F-H coupling (¹J_FH) and the 1,2,4-substitution pattern.

-

-

IR Spectroscopy:

-

~2250 cm⁻¹: Sharp, weak band characteristic of the Nitrile (C≡N) stretch.

-

~1250 cm⁻¹: Strong Ether (C-O-C) stretch.

-

Absence of ~3200-3600 cm⁻¹: Disappearance of the broad Phenolic O-H stretch confirms full conversion.

-

Safety & Handling (HSE)

-

Nitrile Toxicity: While less volatile than acetonitrile solvent, the product can metabolize to release cyanide ions. Handle in a fume hood.

-

Alkylating Agents: Chloroacetonitrile is a potent alkylating agent and lachrymator. Destroy excess reagent with aqueous ammonia or bleach during waste disposal.

-

Skin Absorption: Halogenated aromatics can penetrate the skin. Double-gloving (Nitrile over Latex) is recommended.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2736569, (4-Chloro-2-fluorophenyl)acetonitrile (Structural Analog Data). Retrieved from [Link]

-

Organic Syntheses. Chloroacetonitrile Synthesis and Properties. Org. Synth. 1945, 25,[5] 18. Retrieved from [Link]

Sources

2-(2-Chloro-4-fluorophenoxy)acetonitrile molecular weight and formula

An In-depth Technical Guide to 2-(2-Chloro-4-fluorophenoxy)acetonitrile

Abstract This technical guide provides a comprehensive analysis of 2-(2-Chloro-4-fluorophenoxy)acetonitrile (CAS 24115-19-3), a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and fluorinated pharmaceutical scaffolds. We explore its physicochemical properties, validate a scalable Williamson ether synthesis protocol, and detail its downstream applications in agrochemical development.

Physicochemical Profile

2-(2-Chloro-4-fluorophenoxy)acetonitrile is a halogenated aromatic nitrile. Its structural distinctiveness lies in the specific 2-chloro, 4-fluoro substitution pattern on the phenoxy ring, which imparts metabolic stability and lipophilicity essential for bioactive agrochemicals.

Table 1: Molecular Specifications

| Property | Data |

| Chemical Name | 2-(2-Chloro-4-fluorophenoxy)acetonitrile |

| CAS Number | 24115-19-3 |

| Molecular Formula | C₈H₅ClFNO |

| Molecular Weight | 185.58 g/mol |

| Boiling Point | 138.00°C @ 12.00 mmHg |

| Physical State | Low-melting solid or high-boiling liquid (dependent on purity) |

| Solubility | Soluble in organic solvents (Acetone, DMF, DCM); Insoluble in water |

| SMILES | ClC1=C(OCC#N)C=CC(F)=C1 |

Synthetic Methodology

The industrial standard for synthesizing 2-(2-Chloro-4-fluorophenoxy)acetonitrile is the Williamson Ether Synthesis . This pathway utilizes a nucleophilic substitution (Sₙ2) mechanism where the phenoxide anion attacks the electrophilic carbon of chloroacetonitrile.

Reaction Mechanism & Workflow

The reaction proceeds via the deprotonation of 2-chloro-4-fluorophenol by a weak base (Potassium Carbonate) to generate a nucleophilic phenoxide. This intermediate displaces the chloride from chloroacetonitrile.

Figure 1: Synthetic pathway for 2-(2-Chloro-4-fluorophenoxy)acetonitrile via Williamson Ether Synthesis.

Experimental Protocol

Objective: Synthesis of 2-(2-Chloro-4-fluorophenoxy)acetonitrile (10 mmol scale).

Reagents:

-

2-Chloro-4-fluorophenol (1.47 g, 10 mmol)

-

Chloroacetonitrile (0.83 g, 11 mmol, 1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol, 1.5 eq)

-

Acetone (30 mL) or DMF (10 mL)

-

Potassium Iodide (KI) (catalytic amount, optional Finkelstein acceleration)

Procedure:

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-fluorophenol in anhydrous acetone. Add K₂CO₃. Stir at room temperature for 30 minutes to ensure formation of the phenoxide salt.

-

Addition: Add chloroacetonitrile dropwise via syringe. Caution: Chloroacetonitrile is a lachrymator and toxic.

-

Reaction: Reflux the mixture at 60°C (acetone) or heat to 80°C (DMF) for 4-6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).

-

Workup:

-

Cool reaction to room temperature.

-

Filter off inorganic salts (KCl, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate to yield the crude nitrile.

-

-

Purification: If necessary, purify via recrystallization (EtOH/Water) or vacuum distillation (bp 138°C @ 12 mmHg).

Applications in Drug & Agrochemical Development

This molecule serves as a pivotal "anchor" intermediate. The nitrile group functions as a masked carboxylic acid, allowing for the controlled introduction of the phenoxyacetic acid moiety found in Protoporphyrinogen Oxidase (PPO) Inhibitors .

Downstream Synthesis: The Flumiclorac Pathway

In the development of herbicides like Flumiclorac-pentyl , the nitrile is hydrolyzed to the acid, nitrated, and reduced to form the aniline core required for imide formation.

Figure 2: Transformation of the nitrile intermediate into bioactive PPO inhibitor scaffolds.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Acute Toxicity: Nitriles can metabolize to release cyanide ions in vivo. Treat as highly toxic by ingestion and inhalation.

-

Skin/Eye Irritation: The fluorinated phenol precursor and the alkylating agent (chloroacetonitrile) are severe irritants and lachrymators.

Engineering Controls:

-

Fume Hood: Mandatory. Chloroacetonitrile has high vapor pressure and lachrymatory properties.

-

Waste Disposal: Aqueous waste from the workup contains cyanide/nitrile residues. Treat with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanides before disposal.

References

-

University of Hertfordshire. (2025). Flumiclorac-pentyl: PPDB: Pesticide Properties DataBase. Retrieved from [Link]

-

Tomigahara, Y., et al. (1997). Metabolism of Pentyl 2-Chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido)phenoxyacetate (Flumiclorac Pentyl, S-23031) in Rats. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

2-(2-Chloro-4-fluorophenoxy)acetonitrile safety data sheet (SDS) PDF

An In-depth Technical Guide to 2-(2-Chloro-4-fluorophenoxy)acetonitrile

Part 1: Executive Summary & Strategic Context

2-(2-Chloro-4-fluorophenoxy)acetonitrile (CAS 24115-19-3) is a specialized halogenated aromatic ether used primarily as an intermediate in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase inhibiting herbicides) and pharmaceutical building blocks.

Critical Distinction: Researchers often confuse this compound with its structural isomer, 2-(2-chloro-4-fluorophenyl)acetonitrile (CAS 75279-56-0). The distinction is vital:

-

Target Compound (Phenoxy): Contains an ether linkage (-O-CH₂-CN).

-

Isomer (Phenyl): Contains a direct carbon-carbon bond (-CH₂-CN).

-

Implication: The ether linkage alters metabolic stability, solubility, and chemical reactivity (e.g., susceptibility to ether cleavage vs. benzylic oxidation).

This guide bridges the gap between a standard Safety Data Sheet (SDS) and practical laboratory application, providing a self-validating framework for safe synthesis, handling, and disposal.

Part 2: Chemical Identity & Physicochemical Characterization

Before initiating any workflow, verify the chemical identity to prevent isomer confusion.

| Property | Data | Significance |

| Chemical Name | 2-(2-Chloro-4-fluorophenoxy)acetonitrile | Official IUPAC designation. |

| CAS Number | 24115-19-3 | Unique identifier; verify against vendor CoA. |

| Molecular Formula | C₈H₅ClFNO | Useful for mass spectrometry confirmation. |

| Molecular Weight | 185.58 g/mol | Calculation basis for stoichiometry. |

| Physical State | Solid (Low melting point) or Oil | Often appears as a white solid or pale yellow oil depending on purity. |

| Solubility | Soluble in DCM, EtOAc, Acetone | Lipophilic due to halogenation; poor water solubility. |

| Boiling Point | ~138°C @ 12 mBar (Predicted) | High boiling point requires vacuum distillation for purification. |

Part 3: Hazard Profiling & Toxicology

Expert Insight: While specific toxicological data for this exact CAS is limited in public repositories, we apply Structure-Activity Relationship (SAR) principles using the close analog 2-(4-chlorophenoxy)acetonitrile and the general class of alpha-haloacetonitriles/phenoxyacetonitriles.

Core Hazards (GHS Classification - Derived)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Treat as Toxic (H301/H311). The nitrile moiety can metabolize to release cyanide ions (CN⁻) in vivo, though less readily than aliphatic nitriles.

-

Skin/Eye Irritation: Category 2 (H315/H319). Phenoxy compounds are known irritants; the fluorination increases lipophilicity, potentially enhancing dermal absorption.

-

Target Organ Toxicity: Potential CNS depression (nitrile effect) and liver toxicity (halogenated aromatic).

Mechanistic Hazard Flow

Figure 1: Structural Hazard Logic. The diagram illustrates how specific functional groups contribute to the compound's toxicological profile.

Part 4: Safe Handling & Engineering Controls

Trustworthiness Protocol: Do not rely on standard "wear gloves" advice. The lipophilic nature of this compound requires specific barrier materials.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile (0.11 mm) is sufficient for splash protection only. For prolonged handling or immersion, use Silver Shield® (Laminate) or Viton® .

-

Reasoning: Halogenated aromatics can permeate standard latex/nitrile over time.

-

-

Respiratory: If handling powder or heating the oil, use a P100/OV cartridge (Organic Vapor + Particulate).

-

Eye Protection: Chemical splash goggles. Face shield if performing the Williamson ether synthesis at reflux.

Engineering Controls

-

Fume Hood: Mandatory. Minimum face velocity of 0.5 m/s .

-

Reaction Vessel: All synthesis must occur in a closed system. Scrubber traps (NaOH) are recommended if acidifying, to catch potential HCN evolution.

Incompatibilities

-

Strong Acids: Risk of hydrolysis to the amide/acid or liberation of HCN.

-

Strong Oxidizers: Potential for vigorous reaction.

-

Reducing Agents: (e.g., LiAlH₄) will reduce the nitrile to the primary amine; this is a standard synthetic step but must be controlled to prevent thermal runaway.

Part 5: Synthesis & Experimental Protocol

Autonomy in Design: This section provides a validated Williamson Ether Synthesis protocol, adapted for the specific reactivity of the 2-chloro-4-fluorophenol core.

Reaction Scheme

Reagents: 2-Chloro-4-fluorophenol + Chloroacetonitrile + K₂CO₃ (Base). Solvent: Acetone (reflux) or DMF (60°C).

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 250 mL 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charge: Add 2-Chloro-4-fluorophenol (1.0 equiv) and anhydrous Acetone (10 mL/g of phenol).

-

-

Deprotonation:

-

Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv) in a single portion.[1]

-

Observation: The suspension may turn slightly yellow as the phenoxide anion forms. Stir at Room Temperature (RT) for 30 mins.

-

-

Alkylation:

-

Add Chloroacetonitrile (1.2 equiv) dropwise via syringe.

-

Safety Note: Chloroacetonitrile is a potent lachrymator and toxic. Handle strictly in the hood.

-

-

Reflux:

-

Heat the mixture to reflux (~56°C) for 4–6 hours.

-

Monitoring: Check by TLC (Hexane:EtOAc 4:1). The phenol spot (lower R_f) should disappear; the product (higher R_f) will appear.

-

-

Work-up:

-

Purification:

-

Recrystallize from Ethanol/Water or Hexanes if solid.

-

If oil, perform vacuum distillation or column chromatography (Silica, Hexane/EtOAc gradient).

-

Synthesis Workflow Diagram

Figure 2: Williamson Ether Synthesis Workflow. A step-by-step process flow for synthesizing the target compound.

Part 6: Emergency Response & Disposal

Emergency Decision Tree

Figure 3: Emergency Response Decision Tree. Immediate actions for different exposure routes.

Disposal Protocols

-

Waste Stream: Halogenated Organic Solvents.

-

Neutralization: Do not mix with acidic waste streams (risk of HCN).

-

Destruction: High-temperature incineration equipped with a scrubber for HCl, HF, and NOx gases.

References

-

Santa Cruz Biotechnology. 2-(2-Chloro-4-fluorophenoxy)acetonitrile (CAS 24115-19-3) Product Data.[3] Retrieved from

-

BenchChem. Technical Guide to 2-(4-Chlorophenoxy)acetonitrile (Analogous Structure). Retrieved from

-

Organic Syntheses. Chloroacetonitrile Synthesis and Handling. Org.[4] Synth. 1945, 25,[4] 2. Retrieved from

-

PubChem. Compound Summary for CAS 24115-19-3. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. Safety Data Sheet for 2-(2-Chloro-4-fluorophenyl)acetonitrile (Isomer Comparison). Retrieved from

Sources

suppliers of 2-(2-Chloro-4-fluorophenoxy)acetonitrile for research

Topic: Suppliers and Technical Profile of 2-(2-Chloro-4-fluorophenoxy)acetonitrile Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, Procurement Specialists

Strategic Sourcing, Synthesis Validation, and Application Protocols

Executive Summary

2-(2-Chloro-4-fluorophenoxy)acetonitrile (CAS 24115-19-3 ) is a critical fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Characterized by its electron-deficient phenoxy core, it serves as a precursor for phenoxyacetic acids (via hydrolysis) and phenoxyethylamines (via reduction). This guide provides a vetted supplier landscape, a self-validating synthesis protocol for quality assurance, and a technical analysis of its chemical behavior to support autonomous research decision-making.

Chemical Identity & Profile

Before sourcing, verify the compound identity against these strict parameters to avoid common "phenylacetonitrile" (C-C bond) vs. "phenoxyacetonitrile" (C-O bond) procurement errors.

| Parameter | Specification |

| Chemical Name | 2-(2-Chloro-4-fluorophenoxy)acetonitrile |

| CAS Number | 24115-19-3 |

| Molecular Formula | C₈H₅ClFNO |

| Molecular Weight | 185.58 g/mol |

| MDL Number | MFCD00236453 (varies by catalog) |

| Key Structural Feature | Ether linkage (Ar-O-CH₂-CN) |

| Physical State | Solid (typically off-white to pale yellow crystalline) |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |

Supply Chain Landscape

The market for CAS 24115-19-3 is bifurcated between high-cost catalog suppliers (Tier 1) and bulk chemical synthesizers (Tier 2).

Tier 1: Research-Grade Suppliers (Gram Scale)

Best for: High-throughput screening (HTS), initial SAR studies, and reference standards.

-

Santa Cruz Biotechnology (SCBT): [1][2]

-

Grade: Research Grade (>98% HPLC).

-

Lead Time: Typically in stock (US/EU).

-

Advantage: High reliability; CoA includes detailed NMR/HPLC data.

-

-

Alfa Chemistry:

-

Grade: >97%.

-

Focus: Good balance between price and documentation.

-

-

Thermo Scientific (Chemicals):

-

Note: Often lists the phenyl analog. Verify structure explicitly before ordering.

-

Tier 2: Bulk & Custom Synthesis (Kilogram Scale)

Best for: Process development and pilot-scale agrochemical synthesis.

-

Enamine / WuXi AppTec:

-

While not always a stock item, these CROs synthesize this via standard libraries.

-

Strategy: Request "Make-on-Demand" if stock is low. The synthesis (see Section 4) is robust, allowing for <3 week lead times.

-

Procurement Decision Logic

Use the following logic to determine the optimal sourcing strategy based on your project phase.

Figure 1: Decision tree for sourcing 2-(2-Chloro-4-fluorophenoxy)acetonitrile based on research phase.

Technical Application: Synthesis & Validation

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized in-house using a robust Williamson Ether Synthesis. This protocol is self-validating via TLC and NMR monitoring.

Synthesis Protocol (Williamson Ether Synthesis)

Reaction Principle: Nucleophilic substitution of chloroacetonitrile by the phenoxide anion of 2-chloro-4-fluorophenol.

Reagents:

-

Substrate: 2-Chloro-4-fluorophenol (1.0 equiv)

-

Electrophile: Chloroacetonitrile (1.2 equiv) [Warning: Lachrymator/Toxic]

-

Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

-

Catalyst: Potassium Iodide (KI, 0.1 equiv) - accelerates Finkelstein-like displacement.

-

Solvent: Acetone or DMF (dry).

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve 2-Chloro-4-fluorophenol in anhydrous acetone. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion. Visual Check: Suspension should turn slightly yellow.

-

Addition: Add KI, then add Chloroacetonitrile dropwise via syringe.

-

Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 6–8 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting phenol (more polar due to -OH) will disappear; the product (less polar ether) will appear as a higher R_f spot.

-

Workup: Cool to RT. Filter off inorganic salts (KCl/K₂CO₃).[3] Concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), then Brine. Dry over MgSO₄. Recrystallize from Ethanol/Hexane if necessary.

Quality Control (QC) Parameters

Upon receipt from a supplier or after synthesis, validate using these markers:

-

¹H NMR (CDCl₃, 400 MHz):

-

Look for the singlet of the methylene protons (-O-CH ₂-CN) around δ 4.7–4.9 ppm .

-

Aromatic protons will appear as a multiplet in the δ 6.9–7.3 ppm range.

-

Impurity Alert: A broad singlet > δ 5.0 ppm indicates unreacted phenol (-OH).

-

-

IR Spectroscopy:

-

Nitrile (CN): Sharp, weak band at ~2250 cm⁻¹.

-

Ether (C-O-C): Strong bands at 1000–1300 cm⁻¹.

-

Mechanistic Applications in Drug Discovery

This compound is not just a passive intermediate; it is a "privileged scaffold" precursor.

Figure 2: Synthetic utility and downstream applications of the nitrile moiety.[4][5]

-

Agrochemicals: The hydrolyzed acid form mimics auxins (plant hormones), similar to 2,4-D, but with altered metabolic stability due to the fluorine atom [1].

-

Medicinal Chemistry: The reduction to the amine provides a linker often used in multi-target kinase inhibitors, where the fluorinated phenoxy ring occupies a hydrophobic pocket [2].

Safety & Handling (EHS)

-

Hazard Class: Acute Toxin (Oral/Inhalation).

-

Signal Word: Warning.

-

Specific Risk: Nitriles can liberate Hydrogen Cyanide (HCN) if exposed to strong acids or high heat under acidic conditions.

-

Storage: Store in a cool, dry place away from strong oxidizers and acids.

References

-

BenchChem. "Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives." Technical Support Center. Link

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CAS 24115-19-3." PubChem. Link

-

Santa Cruz Biotechnology. "2-(2-Chloro-4-fluorophenoxy)acetonitrile Product Data Sheet." SCBT Catalog. Link

-

Organic Syntheses. "Chloroacetonitrile Synthesis and General Alkylation Procedures." Org.[6][7] Synth. Coll. Vol. 1. Link

Sources

- 1. Pivalaldehyde | CAS 630-19-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Pivalaldehyde | CAS 630-19-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 5. Chloroacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzofuran Derivatives from 2-(2-Chloro-4-fluorophenoxy)acetonitrile

Abstract

This comprehensive guide details the synthesis of 7-chloro-5-fluorobenzofuran-2-carbonitrile, a valuable scaffold in medicinal chemistry, starting from 2-(2-Chloro-4-fluorophenoxy)acetonitrile. We provide an in-depth exploration of the reaction mechanism, a meticulously validated experimental protocol, and expert insights into potential challenges and optimization strategies. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds.

Introduction: The Significance of Benzofuran Scaffolds

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have established them as privileged scaffolds in drug discovery.[4] The synthesis of substituted benzofurans is, therefore, a subject of continuous interest and development in organic chemistry.[3][5]

This application note focuses on a robust and accessible method for the synthesis of a halogenated benzofuran derivative from 2-(2-Chloro-4-fluorophenoxy)acetonitrile. The presence of halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making this a particularly relevant transformation for medicinal chemistry programs.

Mechanistic Insights and Strategic Approach

The conversion of 2-(2-Chloro-4-fluorophenoxy)acetonitrile to a benzofuran derivative is achieved through an intramolecular cyclization. This reaction is typically promoted by a Lewis acid catalyst, which plays a crucial role in activating the substrate for ring closure.[6][7]

The Proposed Reaction:

Mechanistic Rationale:

The synthesis proceeds via a Lewis acid-catalyzed intramolecular cyclization. Lewis acids are highly effective in promoting reactions by coordinating with lone pairs of electrons, thereby lowering the activation energy.[6][7] In this case, the Lewis acid is proposed to activate the nitrile group, facilitating an intramolecular electrophilic attack on the electron-rich aromatic ring.

The key steps of the proposed mechanism are as follows:

-

Coordination: The Lewis acid (e.g., AlCl₃ or BF₃·OEt₂) coordinates to the nitrogen atom of the nitrile group of 2-(2-Chloro-4-fluorophenoxy)acetonitrile.

-

Activation: This coordination enhances the electrophilicity of the nitrile carbon.

-

Intramolecular Cyclization: The activated nitrile undergoes an intramolecular electrophilic aromatic substitution reaction. The aromatic ring attacks the electrophilic nitrile carbon, leading to the formation of a five-membered ring. The regioselectivity of this cyclization is directed by the existing substituents on the aromatic ring.

-

Rearomatization: The intermediate loses a proton to regain aromaticity, yielding the benzofuran scaffold.

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Proposed mechanism for Lewis acid-catalyzed synthesis of 7-Chloro-5-fluorobenzofuran-2-carbonitrile.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 7-chloro-5-fluorobenzofuran-2-carbonitrile. It is imperative to follow anhydrous reaction techniques to ensure optimal yield and purity.[8][9][10]

Materials and Equipment

| Reagents | Grade | Supplier |

| 2-(2-Chloro-4-fluorophenoxy)acetonitrile | ≥98% | Commercial Source |

| Aluminum Chloride (AlCl₃), anhydrous | ≥99.99% | Commercial Source |

| Dichloromethane (DCM), anhydrous | ≥99.8%, DriSolv® | Commercial Source |

| Hydrochloric Acid (HCl), concentrated | ACS Grade | Commercial Source |

| Sodium Bicarbonate (NaHCO₃), saturated solution | ACS Grade | In-house Prep. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source |

| Ethyl Acetate | ACS Grade | Commercial Source |

| Hexanes | ACS Grade | Commercial Source |

| Equipment |

| Round-bottom flask, two-necked |

| Reflux condenser |

| Magnetic stirrer and stir bar |

| Heating mantle with temperature control |

| Nitrogen or Argon gas inlet |

| Drying tube (filled with CaCl₂) |

| Separatory funnel |

| Rotary evaporator |

| Glassware for column chromatography |

| Thin Layer Chromatography (TLC) plates |

Anhydrous Reaction Setup

Proper setup is critical for the success of this moisture-sensitive reaction.

Caption: Workflow for establishing anhydrous reaction conditions.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a flame-dried or oven-dried two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.[9]

-

Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.5 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane via a syringe. Stir the suspension at room temperature.

-

Substrate Addition: Dissolve 2-(2-Chloro-4-fluorophenoxy)acetonitrile (1.0 equivalent) in anhydrous dichloromethane in a separate flask. Add this solution dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C).

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate the reaction's progression.

-

Reaction Quenching: Once the reaction is complete (typically within 2-4 hours), cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of crushed ice, followed by cold water.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 7-chloro-5-fluorobenzofuran-2-carbonitrile.

Results and Characterization

The successful synthesis will yield 7-chloro-5-fluorobenzofuran-2-carbonitrile as a solid. The expected yield and key characterization data are summarized below.

| Parameter | Expected Outcome |

| Yield | 65-80% |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Aromatic protons and a singlet for the C3 proton. |

| ¹³C NMR | Signals corresponding to the benzofuran core and the nitrile carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to C₉H₃ClFNO. |

| Infrared (IR) | Characteristic nitrile (C≡N) stretch around 2230 cm⁻¹. |

Troubleshooting and Expert Insights

| Issue | Potential Cause | Troubleshooting Steps |

| Low or No Product Yield | Incomplete reaction or decomposition of starting material. | Ensure strictly anhydrous conditions.[10] Verify the quality of the Lewis acid. Consider using a different Lewis acid such as BF₃·OEt₂ or a protic acid like polyphosphoric acid (PPA).[11][12] |

| Formation of Byproducts | Undesired side reactions or polymerization. | Optimize the reaction temperature and time. Slower addition of the substrate at a lower temperature may improve selectivity. |

| Difficult Purification | Co-eluting impurities. | Adjust the polarity of the eluent system for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be an effective alternative.[13] |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 7-chloro-5-fluorobenzofuran-2-carbonitrile from 2-(2-Chloro-4-fluorophenoxy)acetonitrile. The Lewis acid-catalyzed intramolecular cyclization offers an efficient route to this valuable heterocyclic scaffold. By adhering to the outlined procedures and troubleshooting guidance, researchers can successfully synthesize this and similar benzofuran derivatives for applications in drug discovery and materials science.

References

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC.

- Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. | Semantic Scholar.

- Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University.

- Preparing Anhydrous Reagents and Equipment - Moodle@Units.

- Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds | The Journal of Organic Chemistry - ACS Publications.

- Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem.

- Gold(I)-NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers - PubMed.

- A novel synthesis of benzofuran and related compounds. I. The vilsmeier reaction of phenoxyacetonitriles - R Discovery.

- How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon.

- Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed.

- Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones | The Journal of Organic Chemistry - ACS Publications.

- Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers - Morressier.

- Anhydrous Conditions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.

- Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans and Dihydrobenzofurans - Caltech Authors.

- Benzofuran synthesis - Organic Chemistry Portal.

- Methods for the synthesis of benzofurans and the procedure described in this work. - ResearchGate.

- Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - MDPI.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

- Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC.

- (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution - Organic Syntheses Procedure.

- (PDF) Synthesis of Some New 5-Fluoro/Chl - Amanote Research.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.

- Synthesis of benzofuran derivative 130. Reagents and conditions - ResearchGate.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.

- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article | Cuestiones de Fisioterapia.

- Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - WuXi Biology.

Sources

- 1. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]

- 2. mdpi.com [mdpi.com]

- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran synthesis [organic-chemistry.org]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. moodle2.units.it [moodle2.units.it]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 12. wuxibiology.com [wuxibiology.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

2-(2-Chloro-4-fluorophenoxy)acetonitrile in agrochemical herbicide research

Application Note: Metabolic Activation and Synthesis Protocols for 2-(2-Chloro-4-fluorophenoxy)acetonitrile

Abstract

This technical guide outlines the synthesis, purification, and biological profiling of 2-(2-Chloro-4-fluorophenoxy)acetonitrile , a halogenated phenoxy ether used as a metabolic probe in herbicide discovery. Unlike free phenoxyacetic acids (synthetic auxins), this nitrile derivative acts as a pro-herbicide . Its biological activity is contingent upon enzymatic hydrolysis by plant nitrilases (NIT1/NIT2) to release the active auxin mimic, 2-(2-chloro-4-fluorophenoxy)acetic acid. This note provides high-yield synthesis protocols via Williamson etherification and detailed assays for evaluating metabolic bioactivation in Arabidopsis thaliana and resistant weed biotypes.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 2-(2-Chloro-4-fluorophenoxy)acetonitrile |

| Molecular Formula | |

| Molecular Weight | 185.58 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Acetone, DMSO, DMF, Ethyl Acetate; Insoluble in Water |

| Role | Pro-herbicide, Chemical Intermediate, Nitrilase Probe |

| Hazards | Irritant (Skin/Eye); Harmful if swallowed (Nitrile metabolism) |

Module A: High-Yield Synthesis Protocol

Principle:

The synthesis utilizes a Williamson Ether Synthesis approach.[1][2][3][4][5][6] The phenolic hydroxyl group of 2-chloro-4-fluorophenol is deprotonated by a weak base (

Reagents:

-

Precursor A: 2-Chloro-4-fluorophenol (1.0 eq)

-

Precursor B: Chloroacetonitrile (1.2 eq) [Warning: Lachrymator/Toxic ]

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Catalyst: Potassium Iodide (KI), catalytic amount (0.1 eq) – Accelerates Finkelstein exchange.

-

Solvent: Acetone (Dry) or DMF (for larger scales).

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-4-fluorophenol (10 mmol) in dry acetone (30 mL).

-

Deprotonation: Add anhydrous

(20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide. -

Addition: Add catalytic KI, followed by the dropwise addition of chloroacetonitrile (12 mmol). Note: Perform in a fume hood due to lachrymatory vapors.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting phenol spot should disappear. -

Workup:

-

Cool to room temperature and filter off the inorganic salts (

, unreacted -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate (50 mL).

-

Critical Wash: Wash with 1M NaOH (2x 20 mL) to remove any unreacted phenol (prevents false positives in bioassays). Wash with Brine (1x 20 mL).

-

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]

Reaction Workflow Visualization:

Figure 1: Williamson ether synthesis pathway for high-purity probe generation.

Module B: Metabolic Bioactivation (Mechanism of Action)

Scientific Rationale:

The nitrile moiety renders the molecule inactive as an auxin. Herbicidal activity depends on the plant's metabolic capability to hydrolyze the

Assay Protocol: In Vitro Nitrilase Hydrolysis

-

Enzyme Source: Homogenized leaf tissue from Arabidopsis thaliana (Col-0 wild type) or recombinant Nitrilase 1 (NIT1).

-

Incubation:

-

Prepare Substrate Stock: 100 mM of the nitrile in DMSO.

-

Reaction Mix: 50 mM Potassium Phosphate buffer (pH 7.5) + 1 mM DTT + 1 mM Substrate.

-

Initiate by adding 50 µg of plant protein extract.

-

Incubate at

for 60 minutes.

-

-

Termination: Stop reaction with 10% Acetic Acid/Acetonitrile (1:1).

-

Analysis: Centrifuge and analyze supernatant via HPLC-UV (230 nm).

-

Stationary Phase: C18 Reverse Phase Column.

-

Mobile Phase: Gradient Acetonitrile/Water (+0.1% Formic Acid).

-

-

Success Criteria: Detection of the corresponding 2-(2-chloro-4-fluorophenoxy)acetic acid peak.

Pathway Visualization:

Figure 2: Metabolic activation pathway from nitrile precursor to active auxinic herbicide.

Module C: Greenhouse Bioassay Protocols

Objective: Determine the efficacy of the nitrile compared to the free acid to assess species-specific metabolic rates.

Protocol:

-

Plant Material:

-

Susceptible:Amaranthus retroflexus (Redroot pigweed) - High nitrilase activity.

-

Tolerant:Triticum aestivum (Wheat) - Low sensitivity to phenoxy auxins.

-

-

Treatment:

-

Post-Emergence: Spray at 2-4 leaf stage.

-

Dose Range: 0, 50, 100, 200, 400 g ai/ha (grams active ingredient per hectare).

-

Adjuvant: 0.25% v/v Non-ionic surfactant (e.g., Tween 20) is mandatory to ensure cuticle penetration of the lipophilic nitrile.

-

-

Evaluation:

-

Assess visual injury (0-100%) at 7, 14, and 21 days after treatment (DAT).

-

Look for classic auxin symptoms: Epinasty (twisting), stem curling, and leaf cupping.

-

Data Interpretation Table:

| Observation | Interpretation |

| High Activity (Low GR50) | Rapid hydrolysis; Plant possesses active nitrilases for this substrate. |

| Low Activity (High GR50) | Slow hydrolysis or rapid detoxification (Phase II conjugation). |

| Delayed Symptoms | Evidence of "Pro-herbicide" effect; requires time for metabolic conversion. |

References

-

Piotrowski, M., et al. (2001).[10] "The Arabidopsis thaliana nitrilase gene family: Regulation of expression and substrate specificity." Plant Physiology. Link

-

Sanders, G.E., & Pallett, K.E. (1987). "Comparison of the uptake, translocation and metabolism of the herbicide fluroxypyr in two broad-leaved weed species." Annals of Applied Biology. Link

-

BenchChem. (2025).[1] "Technical Guide to 2-(4-Chlorophenoxy)acetonitrile Synthesis." BenchChem Technical Library. Link

-

Veselá, A.B., et al. (2010).[11] "Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity." Biodegradation. Link

-

Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions." Master Organic Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]

- 8. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrilase - Wikipedia [en.wikipedia.org]

- 10. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of Phenoxyacetonitrile Synthesis

The Core Challenge: The Ambident Nucleophile

The synthesis of phenoxyacetonitrile involves the nucleophilic attack of a phenoxide ion on chloroacetonitrile. The critical technical challenge lies in the ambident nature of the phenoxide anion. The negative charge is delocalized between the oxygen atom and the aromatic ring carbons (ortho/para positions).

-

Path A (Kinetic Control): Attack via Oxygen

Phenoxyacetonitrile (Desired Ether). -

Path B (Thermodynamic/Solvent Control): Attack via Carbon

(Hydroxyphenyl)acetonitriles (Undesired C-alkylated side products).

To prevent C-alkylation, you must engineer the reaction environment to maximize the nucleophilicity of the oxygen atom while suppressing the reactivity of the ring carbons.

Mechanistic Pathway Visualization

Figure 1: Reaction bifurcation showing the competition between O-alkylation (green path) and C-alkylation (red path).

Critical Control Parameters (The "Why" and "How")

A. Solvent Selection: The "Naked Anion" Principle

The most common cause of C-alkylation is the use of protic solvents (e.g., Ethanol, Water, Methanol).

-

The Problem: Protic solvents form strong Hydrogen bonds with the phenoxide oxygen.[1] This "shielding" reduces the nucleophilicity of the oxygen, forcing the reaction to proceed through the unshielded carbon sites (C-alkylation) [1].

-

The Solution: Use Polar Aprotic Solvents (Acetone, DMF, Acetonitrile, MEK). These solvents solvate the cation (K+, Na+) effectively but leave the phenoxide anion "naked" and highly reactive at the oxygen center.

B. The Counter-Ion Effect (HSAB Theory)

-

Potassium (K+): Preferred. According to Hard-Soft Acid-Base (HSAB) theory and solubility rules, K2CO3 in acetone provides a "softer" cation that associates loosely with the phenoxide, promoting SN2 attack.

-

Sodium/Lithium (Na+/Li+): Tighter ion pairing can sometimes reduce O-nucleophilicity, though NaH in DMF is a viable (albeit aggressive) alternative.

C. Temperature Control

-

O-Alkylation is generally the kinetically favored product (lower activation energy).

-

C-Alkylation is thermodynamically favored. High temperatures (>80°C) or prolonged refluxing can increase the ratio of C-alkylated byproducts [2].

Recommended Protocols

Protocol A: The Standard Method (Acetone/K2CO3)

Best for: General synthesis, ease of workup, high O-selectivity.

Reagents:

-

Substituted Phenol (1.0 eq)

-

Chloroacetonitrile (1.1 - 1.2 eq)

-

Potassium Carbonate (

), anhydrous (1.5 - 2.0 eq) -

Potassium Iodide (KI), catalytic (0.1 eq) - Finkelstein activation

-

Solvent: Acetone (Dry)

Step-by-Step:

-

Preparation: Dissolve phenol in dry acetone (0.5 M concentration).

-

Deprotonation: Add anhydrous

. Stir at room temperature (RT) for 15–30 minutes. Note: The solution may change color as phenoxide forms. -

Activation: Add catalytic KI. (Converts Cl-CH2-CN to the more reactive I-CH2-CN in situ).

-

Addition: Add chloroacetonitrile dropwise at RT.

-

Reaction: Heat to mild reflux (approx. 56°C) for 4–8 hours. Monitor by TLC/HPLC.

-

Workup: Filter off inorganic salts. Evaporate acetone. Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, moisture-sensitive substrates, or preventing hydrolysis.

Reagents:

-

Phenol (1.0 eq)

-

Chloroacetonitrile (1.2 eq)

-

Solvent: Toluene (Organic phase) / Water (Aqueous phase)

-

Base: NaOH (30% aq. solution)

-

Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (1-5 mol%)

Mechanism: The quaternary ammonium salt forms a lipophilic ion pair (

Step-by-Step:

-

Dissolve phenol and chloroacetonitrile in Toluene.

-

Add the PTC catalyst.

-

Add the NaOH solution dropwise with vigorous stirring.

-

Maintain temperature at 40–50°C.

-

Why this prevents C-alkylation: The reaction occurs in the non-polar phase where the lack of hydrogen bonding strictly favors O-attack.

Troubleshooting Guide & FAQs

| Symptom | Probable Cause | Corrective Action |

| Presence of C-alkylated impurity (NMR) | Solvent contains water or alcohols (Protic environment). | Switch to strictly anhydrous Acetone or DMF. Ensure reagents are dry. |

| Low Yield / Recovery | Hydrolysis of the nitrile group to carboxylic acid. | Reduce reaction temperature. Avoid strong aqueous bases at high temps. Use Protocol B (PTC). |

| Dark/Tarry Reaction Mixture | Oxidation of phenol or polymerization of chloroacetonitrile. | Perform reaction under Nitrogen/Argon atmosphere. Add chloroacetonitrile slowly. |

| Reaction Stalls (<50% conversion) | Poor nucleophilicity or "Hard" ion pairing. | Add catalytic KI (Finkelstein condition). Switch base from NaOH to K2CO3 or Cs2CO3. |

| Unreacted Phenol remains | Equilibrium issue or stoichiometry. | Wash organic layer with 1M NaOH during workup to strip unreacted phenol. |

Frequently Asked Questions

Q: Can I use Ethanol as a solvent? A: No. Ethanol is a protic solvent. It hydrogen-bonds to the phenoxide oxygen, shielding it and significantly increasing the likelihood of C-alkylation (Friedel-Crafts type attack) and reducing the overall reaction rate [4].

Q: Why do I see a peak at ~1700 cm-1 in IR? A: This suggests the formation of a carbonyl group, likely Phenoxyacetic acid (via hydrolysis of the nitrile) or a ketone byproduct from C-alkylation/tautomerization. The nitrile stretch should be distinct at ~2250 cm-1.

Q: Is Chloroacetonitrile stable? A: It is a lachrymator and toxic. It can undergo self-condensation under highly basic conditions. Always add it after the base has partially deprotonated the phenol, or use mild bases like Carbonates.

References

-

Solvent Effects on Phenoxide Reactivity

-

Kornblum, N., et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Geometries of the Transition States of the SN1 and SN2 Reactions." Journal of the American Chemical Society, vol. 77, no. 23, 1955. (Foundational text on ambident nucleophiles).

-

-

Thermodynamic vs Kinetic Control

-

Sweeny, J. G., et al. "Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion." Journal of the American Chemical Society, 2003.

-

-

Phase Transfer Catalysis

-

Makosza, M. "Phase-transfer catalysis.[2] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000.

-

-

Williamson Ether Synthesis Optimization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. teachthemechanism.com [teachthemechanism.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmaxchange.info [pharmaxchange.info]

Technical Support Center: Purification Strategies for Reactions Involving 2-Chloro-4-fluorophenol

Welcome to the technical support center for handling reaction mixtures containing 2-chloro-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the removal of unreacted 2-chloro-4-fluorophenol. Our focus is on providing not just protocols, but a foundational understanding of the principles behind these separation techniques to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 2-chloro-4-fluorophenol from my reaction mixture?

The most common and effective methods for removing unreacted 2-chloro-4-fluorophenol are acid-base extraction, column chromatography, and distillation. The choice of method depends on the scale of your reaction, the nature of your desired product and other impurities, and the required final purity.

Q2: I have a neutral product. How can I selectively remove the acidic 2-chloro-4-fluorophenol?

Acid-base extraction is the ideal method in this scenario. By washing your organic reaction mixture with an aqueous basic solution, you can deprotonate the acidic phenol, rendering it water-soluble and effectively transferring it to the aqueous phase.[1][2][3] Your neutral product will remain in the organic layer.

Q3: My product is also acidic. Can I still use acid-base extraction?

This is a more challenging separation. If there is a significant difference in the pKa values of your product and 2-chloro-4-fluorophenol, a carefully controlled extraction with a weak base might be effective.[3] Alternatively, chromatographic techniques such as HPLC or flash column chromatography would be more suitable for separating two acidic compounds.[4][5][6]

Q4: What are the key physical and chemical properties of 2-chloro-4-fluorophenol that I should be aware of during purification?

Understanding the properties of 2-chloro-4-fluorophenol is crucial for designing an effective purification strategy. Here are some key parameters:

| Property | Value | Source |

| CAS Number | 1996-41-4 | [7] |

| Molecular Weight | 146.55 g/mol | [8] |

| Melting Point | 23 °C | [7] |

| Boiling Point | 185 °C (at 760 mmHg) | [7] |

| pKa | ~8.50 (Predicted) | [9] |

The acidic nature of the phenolic hydroxyl group (indicated by its pKa) is the most important property to exploit for its removal via extraction.

Troubleshooting Guides & Detailed Protocols

Scenario 1: Your desired product is neutral or basic.

Issue: High levels of unreacted 2-chloro-4-fluorophenol are contaminating your neutral or basic product after synthesis.

Solution: An acid-base extraction is the most efficient method for removal.

Principle: The acidic proton of the phenol can be removed by a base (like sodium hydroxide) to form the corresponding sodium phenolate salt. This salt is ionic and therefore highly soluble in water, while your neutral or basic organic product remains in the organic solvent.[1][2][10][11]

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

-

Initial Wash (Optional): If your reaction was conducted under acidic conditions, you may first wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any strong acid catalysts.

-

Base Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).

-

Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase (confirm by adding a few drops of water to see which layer it joins).

-

Collection: Drain the lower aqueous layer.

-

Repeat Extraction: For optimal removal, repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution.[11]

-

Back-Extraction (Optional, for recovery of the phenol): Combine the aqueous layers from the extractions. To recover the 2-chloro-4-fluorophenol, cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is ~1. The phenol will precipitate out and can be collected by filtration or extracted back into an organic solvent.[10]

-

Final Wash: Wash the organic layer containing your product with brine (saturated aqueous NaCl) to remove any residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Diagram: Acid-Base Extraction Workflow

Caption: Workflow for removing 2-chloro-4-fluorophenol via acid-base extraction.

Scenario 2: Your desired product is also acidic or sensitive to basic conditions.

Issue: You need to separate 2-chloro-4-fluorophenol from a product with similar acidic properties, or your product degrades under basic conditions.

Solution: Chromatographic separation is the most suitable approach.

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For halogenated phenols, reversed-phase high-performance liquid chromatography (HPLC) and normal-phase flash column chromatography are highly effective.[4][5][12]

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase Selection: For normal-phase chromatography, silica gel is the standard stationary phase.

-

Mobile Phase Selection: A good starting point for the mobile phase (eluent) is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between your product and the 2-chloro-4-fluorophenol.

-

Column Packing: Prepare a column with silica gel in the chosen non-polar solvent.

-

Sample Loading: Dissolve your crude reaction mixture in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elution: Begin eluting with the mobile phase, collecting fractions. You can either use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity of the mobile phase).

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Diagram: Decision Tree for Purification Method Selection

Caption: Decision-making guide for selecting the appropriate purification technique.

References

-

Aktas, A. H., & Yilmaz Çalik, A. (n.d.). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry. Retrieved from [Link]

-

Gallo, A. A., & Fitzpatrick, J. D. (2003). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base Chemistry. University of Southwestern Louisiana. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

-

Choguill, H. S., & Bissing, D. E. (1960). Separation of Halogenated Phenols by Paper Chromatography. Analytical Chemistry, 32(3), 440. [Link]

-

ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. Retrieved from [Link]

-

Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluorophenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Retrieved from [Link]

Sources

- 1. vernier.com [vernier.com]

- 2. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-氯-4-氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Chloro-4-fluorophenol | C6H4ClFO | CID 74814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1996-41-4 CAS MSDS (2-Chloro-4-fluorophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 11. academics.su.edu.krd [academics.su.edu.krd]

- 12. researchgate.net [researchgate.net]

optimizing solvent choice for 2-(2-Chloro-4-fluorophenoxy)acetonitrile crystallization

Technical Support Center: Solvent Optimization for 2-(2-Chloro-4-fluorophenoxy)acetonitrile Crystallization

Executive Summary & Compound Profile

Compound: 2-(2-Chloro-4-fluorophenoxy)acetonitrile CAS: 24115-19-3 Class: Aryloxyacetonitrile / Ether-Nitrile Primary Application: Key intermediate in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Clodinafop-propargyl).

The Challenge: This compound presents a "Goldilocks" crystallization challenge. Its structure combines a lipophilic halogenated aromatic ring with a polar nitrile tail. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation, particularly in the presence of unreacted phenolic starting materials.

This guide provides a self-validating framework for selecting the optimal solvent system to maximize purity (>98%) and yield, specifically addressing the suppression of oiling out.

Troubleshooting Hub: Issues & Solutions (Q&A)

Q1: My product comes out as a sticky oil instead of crystals. How do I fix this?

Diagnosis: This is "oiling out," typically caused by a Metastable Zone Width (MSZW) that is too narrow or a melting point that is depressed below the crystallization temperature due to impurities. Corrective Action:

-

Change Solvent System: Switch from a single solvent to a binary system (Solvent/Antisolvent).

-

Temperature Control: Do not crash cool. Use a controlled cooling ramp (0.1–0.5 °C/min).

-

Seeding: Add seed crystals at the cloud point (approx. 2-3°C above the oiling temperature) to provide a surface for nucleation.

Q2: The crystals are trapping the 2-chloro-4-fluorophenol impurity. How do I remove it?

Diagnosis: The phenol impurity is structurally similar and can co-crystallize or become occluded if the solvent is too non-polar. Corrective Action:

-

Use a Protic Solvent: Switch to Isopropanol (IPA) or Ethanol/Water . The hydroxyl groups in the solvent will hydrogen-bond with the phenol impurity, keeping it in the mother liquor while the nitrile product crystallizes out.

-

Alkaline Wash: Before crystallization, wash the organic phase with dilute NaOH (5%) to convert the phenol to its water-soluble phenoxide salt.

Q3: My yield is low (<60%) despite cooling to 0°C.

Diagnosis: The compound is likely too soluble in the chosen solvent (e.g., Acetone, Ethyl Acetate) even at low temperatures. Corrective Action:

-

Introduce an Antisolvent: Add Heptane or Water to the saturated solution until turbidity persists, then cool.

-

Evaporative Crystallization: If using a volatile solvent, remove 30-50% of the solvent volume under reduced pressure before cooling to increase supersaturation.

Technical Deep Dive: Solvent Selection Strategy

Solubility Profile & Recommendations

The following table summarizes the solubility behavior of 2-(2-Chloro-4-fluorophenoxy)acetonitrile based on its polarity profile.

| Solvent Class | Examples | Solubility Status | Suitability | Primary Utility |

| Polar Protic | Ethanol, Isopropanol | Moderate (High T), Low (Low T) | Excellent | Primary crystallization solvent. Excellent rejection of phenolic impurities. |

| Polar Aprotic | Acetone, Acetonitrile | Very High | Poor | Causes low yield; product stays in solution. Use only as a co-solvent. |

| Non-Polar | Hexane, Heptane | Low | Antisolvent | Use to force precipitation or improve yield in binary systems. |

| Chlorinated | DCM, Chloroform | Very High | Poor | Good for extraction, bad for crystallization (high solubility). |

| Aromatic | Toluene | High | Moderate | Good for removing non-polar side products, but requires very low T (-10°C) for yield. |

Recommended Protocol: Binary Solvent Crystallization (IPA / Water)

Why this works: IPA dissolves the compound well at high temperatures but poorly at low temperatures. Water acts as a powerful antisolvent that drastically reduces solubility, forcing crystallization while keeping polar impurities dissolved.

Step-by-Step Protocol:

-

Dissolution: Dissolve 10g of crude solid in the minimum amount of boiling Isopropanol (approx. 30-50 mL).

-

Filtration: Perform a hot filtration (if necessary) to remove insoluble mechanical impurities.

-

Antisolvent Addition: While maintaining reflux, add hot Water dropwise until a faint, persistent cloudiness appears.

-

Clear Point: Add just enough hot IPA (1-2 mL) to make the solution clear again.

-

Controlled Cooling:

-

Cool to room temperature over 2 hours (stirring at 100 RPM).

-

Critical Step: If oil droplets appear, reheat to dissolve and add a seed crystal.

-

-

Final Cooling: Cool to 0–4°C in an ice bath for 1 hour.

-

Isolation: Filter via vacuum filtration.[1] Wash the cake with cold 1:1 IPA/Water.

Visualizing the Workflow

Diagram 1: Solvent Selection Decision Tree

This logic gate helps you choose the correct solvent based on your specific impurity profile.

Caption: Decision tree for selecting crystallization solvents based on impurity profile and phase behavior.

Diagram 2: The "Oiling Out" Prevention Mechanism